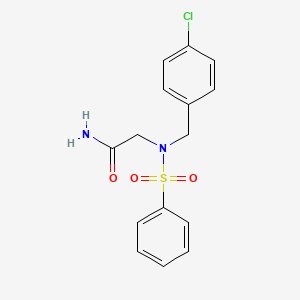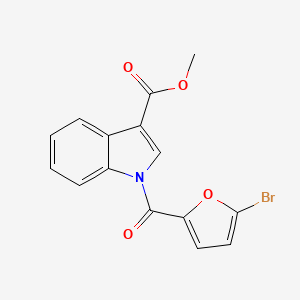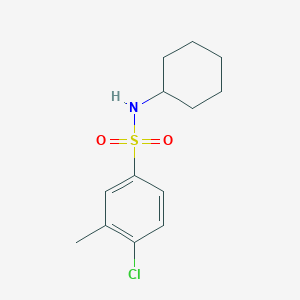![molecular formula C12H15NO5S B5731789 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid, also known as MTTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTP is a thieno[3,2-b]pyridine derivative and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.
作用機序
5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It inhibits the activity of COX-2, thereby reducing the production of prostaglandins and other inflammatory mediators. 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid also induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been shown to reduce inflammation and tumor growth, while also improving overall survival. 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has also been shown to have a favorable toxicity profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid also exhibits potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying these conditions. However, there are also limitations to using 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise molecular targets. Additionally, the effects of 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid on human subjects have not been extensively studied, and more research is needed to determine its safety and efficacy in clinical settings.
将来の方向性
There are several potential future directions for research on 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid. One area of interest is the development of novel drug delivery systems for 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of specific molecular targets for 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid, which could lead to the development of more targeted therapies for inflammatory and cancerous conditions. Additionally, more research is needed to determine the safety and efficacy of 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid in human subjects, which could lead to its eventual use as a therapeutic agent.
合成法
5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid can be synthesized using a multi-step process that involves the reaction of 2-methylthiophene-3-carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine, followed by a cyclization reaction with acetic anhydride. The resulting compound is then subjected to a series of reactions to produce the final product, 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid.
科学的研究の応用
5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to promote inflammation. 5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
5-[(3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-7-6-8(12(17)18-2)11(19-7)13-9(14)4-3-5-10(15)16/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMMVJLVRAFRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CCCC(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methoxycarbonyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)

![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)


![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)